

Commercial availability and suppliers of Methyl 6-chloro-4-methoxypyridine-3-carboxylate

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Compound of Interest

Compound Name: Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Cat. No.: B183184

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Methyl 6-chloro-4-methoxypyridine-3-carboxylate: A Technical Guide for Researchers

For scientists and professionals engaged in drug discovery and development, **Methyl 6-chloro-4-methoxypyridine-3-carboxylate** serves as a valuable heterocyclic building block. Its trifunctional nature, featuring a reactive chlorine atom, a methoxy group, and a methyl ester, offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key properties, and a proposed synthetic pathway.

Commercial Availability and Suppliers

Methyl 6-chloro-4-methoxypyridine-3-carboxylate, identified by CAS number 84332-02-5, is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities and purities to suit their specific research needs. A summary of prominent suppliers is presented below.

Supplier	CAS Number	Purity	Notes
Sigma-Aldrich	84332-02-5	97%	A well-established supplier for a wide range of research chemicals.
Manchester Organics	84332-02-5	Not specified	Lists available stock, suggesting ready availability. [1]
Combi-Blocks	84332-02-5	95%	A supplier specializing in building blocks for combinatorial chemistry. [2]
CymitQuimica	84332-02-5	Not specified	Provides a range of building blocks for organic synthesis. [3]

Physicochemical Data

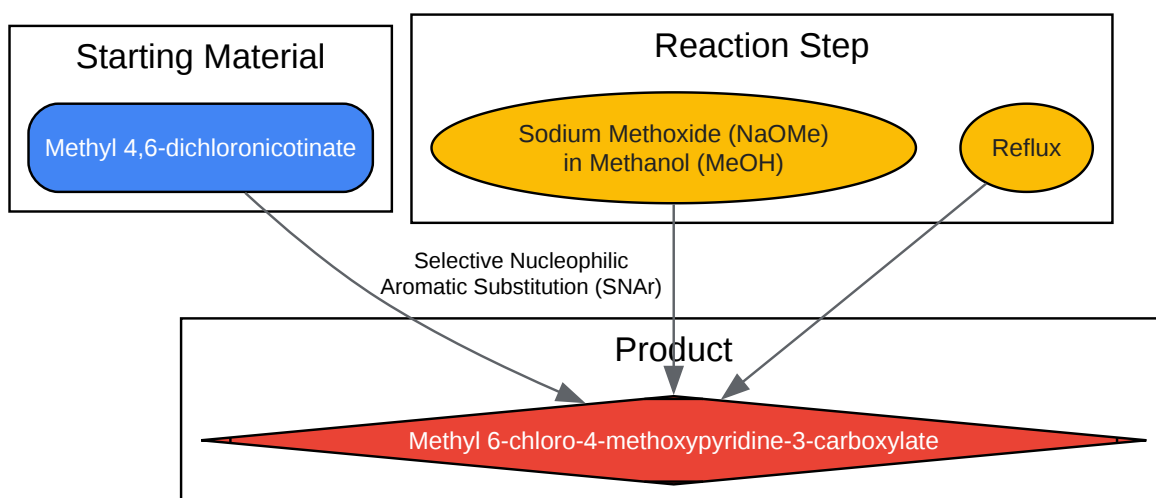
A clear understanding of the physicochemical properties of a compound is crucial for its effective use in research. The key properties of **Methyl 6-chloro-4-methoxypyridine-3-carboxylate** are summarized in the following table.

Property	Value
CAS Number	84332-02-5
Molecular Formula	C ₈ H ₈ ClNO ₃
Molecular Weight	201.61 g/mol
IUPAC Name	methyl 6-chloro-4-methoxynicotinate
Melting Point	73 - 75 °C
Physical Form	Solid
InChI Key	CRTSQMSTPZTUDW-UHFFFAOYSA-N

Proposed Synthetic Route and Experimental Protocol

While specific literature detailing the synthesis of **Methyl 6-chloro-4-methoxypyridine-3-carboxylate** is not readily available, a plausible synthetic route can be proposed based on established methodologies for analogous pyridine derivatives. A potential approach involves the selective methoxylation of a dichlorinated pyridine precursor. The following workflow illustrates this proposed synthesis.

Proposed Synthesis of Methyl 6-chloro-4-methoxypyridine-3-carboxylate



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Proposed synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized by the researcher.

Objective: To synthesize **Methyl 6-chloro-4-methoxypyridine-3-carboxylate** from Methyl 4,6-dichloronicotinate.

Reagents and Materials:

- Methyl 4,6-dichloronicotinate
- Sodium methoxide
- Anhydrous Methanol
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware and purification apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4,6-dichloronicotinate (1.0 equivalent) in anhydrous methanol.
- **Reagent Addition:** To this solution, add a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is expected to proceed via a selective nucleophilic aromatic substitution at the more activated 4-position.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- **Extraction:** Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to

afford the pure **Methyl 6-chloro-4-methoxypyridine-3-carboxylate**.

Applications in Drug Discovery

The structural motifs present in **Methyl 6-chloro-4-methoxypyridine-3-carboxylate** make it a valuable intermediate in the synthesis of potential therapeutic agents. The chloro substituent can be readily displaced in nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations. This versatility allows for the construction of compound libraries for screening against various biological targets. For instance, related substituted pyridines have been explored in the development of novel antitubercular agents[4]. The strategic functionalization of this scaffold can lead to the discovery of novel compounds with desired pharmacological profiles.

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